Cyclobutyl(3-fluorophenyl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
cyclobutyl-(3-fluorophenyl)methanamine |
InChI |
InChI=1S/C11H14FN/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8,11H,1,3-4,13H2 |
InChI Key |
WYAWCLOFRPRETF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
Foundational & Exploratory
The Ascendancy of Fluorinated Cyclobutyl Amines: A Technical Guide for Modern Pharmaceutical Research
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] When combined with the conformationally constrained and metabolically robust cyclobutane scaffold, the resulting fluorinated cyclobutyl amines emerge as a privileged motif in pharmaceutical research.[2][3] This guide provides an in-depth exploration of the synthesis, properties, and applications of these valuable building blocks. We will delve into the rationale behind their use, providing field-proven insights into how these structures can be leveraged to overcome common drug discovery challenges, such as metabolic instability and off-target effects. Detailed synthetic protocols and mechanistic discussions are included to provide researchers with a practical and comprehensive understanding of this important chemical space.
The Strategic Imperative for Fluorine and Small Rings in Drug Design
The ubiquity of fluorinated pharmaceuticals, accounting for a significant portion of newly approved drugs, underscores the transformative impact of this element.[4][5] The introduction of fluorine can induce profound changes in a molecule's properties:
-
Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to oxidative metabolism, a common pathway for drug degradation.[1] This can lead to an extended half-life and improved oral bioavailability.
-
Enhanced Potency and Selectivity: The high electronegativity of fluorine can alter the electronic environment of a molecule, leading to stronger interactions with the target protein.[1] Furthermore, the conformational constraints imposed by fluorine can favor a bioactive conformation, enhancing both potency and selectivity.[1]
-
Improved Pharmacokinetics: Fluorination can modulate lipophilicity, a critical parameter for membrane permeability and overall drug distribution.[1][6] This is particularly relevant for drugs targeting the central nervous system (CNS), where blood-brain barrier penetration is essential.[7]
Complementing the benefits of fluorination, the cyclobutane ring offers its own set of advantages. Unlike more flexible acyclic or larger cyclic systems, the puckered conformation of cyclobutane provides a degree of rigidity that can help to pre-organize a molecule for optimal binding to its target.[2][3] This conformational restriction can also reduce the entropic penalty upon binding, leading to higher affinity.[3]
The marriage of these two motifs in fluorinated cyclobutyl amines creates a powerful synergy, offering a versatile platform for the design of novel therapeutics across a wide range of disease areas, including oncology, infectious diseases, and CNS disorders.[8]
Navigating the Synthetic Landscape: Accessing Fluorinated Cyclobutyl Amine Building Blocks
The successful application of fluorinated cyclobutyl amines in drug discovery is contingent upon the availability of efficient and stereocontrolled synthetic methods. A variety of approaches have been developed to access these valuable building blocks, with the choice of strategy often depending on the desired substitution pattern and stereochemistry.
Synthesis of Monofluorinated Cyclobutyl Amines
A common strategy for the synthesis of monofluorinated cyclobutyl amines involves the nucleophilic fluorination of a suitable precursor. For example, 3-oxocyclobutane carboxylic acid can be converted to cis- and trans-3-alkyl- and 3-aryl-3-fluorocyclobutylamines in a multi-step sequence.[9]
Experimental Protocol: Synthesis of 3-Aryl-3-fluorocyclobutylamines (Illustrative) [9]
-
Starting Material: 3-Oxocyclobutane carboxylic acid.
-
Step 1: Esterification. The carboxylic acid is protected as a methyl or ethyl ester.
-
Step 2: Grignard Addition. Reaction with an aryl magnesium bromide introduces the desired aryl substituent at the 3-position, forming a tertiary alcohol.
-
Step 3: Nucleophilic Fluorination. The hydroxyl group is replaced with fluorine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This step often proceeds with inversion of stereochemistry.
-
Step 4: Ester Reduction. The ester is reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
-
Step 5: Conversion to Amine. The alcohol is converted to the amine via a two-step process involving mesylation followed by displacement with sodium azide and subsequent reduction of the azide.
Causality Behind Experimental Choices:
-
The initial esterification protects the carboxylic acid from reacting with the Grignard reagent.
-
Grignard addition is a robust method for carbon-carbon bond formation.
-
DAST is a commonly used reagent for deoxofluorination, offering a relatively mild method for introducing fluorine.
-
The choice of a multi-step conversion of the alcohol to the amine allows for stereochemical control and avoids potential side reactions.
Synthesis of Difluorinated Cyclobutyl Amines
Gem-difluorinated cyclobutanes are particularly attractive in drug design as the difluoro group can act as a bioisostere for a carbonyl group, improving metabolic stability while maintaining key hydrogen bonding interactions. One notable example is the replacement of a cyclohexyl amine with a difluorocyclobutanyl amine in the development of the IDH1 inhibitor ivosidenib, which significantly improved metabolic stability.[2]
Workflow for Incorporating Difluorocyclobutanyl Amine
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What’s Going On With Fluorine In 2022? - Enamine [enamine.net]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. researchgate.net [researchgate.net]
Technical Whitepaper: Metabolic Stability Profiles of Cyclobutyl(3-fluorophenyl)methanamine Derivatives
The following technical guide details the metabolic stability profiles, assessment protocols, and optimization strategies for Cyclobutyl(3-fluorophenyl)methanamine derivatives. This document is structured for medicinal chemists and DMPK scientists involved in lead optimization.
Executive Summary
The Cyclobutyl(3-fluorophenyl)methanamine scaffold represents a strategic pharmacophore in modern drug design, often utilized as a bioisostere for isopropyl- or cyclohexyl-substituted amines in CNS-active agents (e.g., monoamine transporter inhibitors). While the cyclobutyl moiety offers conformational rigidity and reduced lipophilicity compared to cyclohexyl analogs, it introduces specific metabolic liabilities.
This guide provides a comprehensive analysis of the metabolic fate of this scaffold, focusing on the competition between CYP450-mediated hydroxylation and MAO-mediated deamination . It details self-validating experimental protocols for assessing intrinsic clearance (
Structural Logic & Metabolic Liabilities
The metabolic stability of Cyclobutyl(3-fluorophenyl)methanamine is governed by three distinct structural domains. Understanding the electronic and steric contributions of each is prerequisite to interpreting stability data.
The 3-Fluorophenyl Ring (Electronic Deactivation)
-
Mechanism: The fluorine atom at the meta-position exerts a strong electron-withdrawing effect (
), deactivating the phenyl ring towards electrophilic attack by Cytochrome P450 enzymes. -
Liability: Despite deactivation, the para-position (C4) remains the primary "soft spot" for aromatic hydroxylation, particularly by CYP2D6 or CYP3A4. The C2 (ortho) position is sterically hindered by the adjacent methanamine linkage.
The Cyclobutyl Moiety (Steric & Conformational)[1]
-
Mechanism: The cyclobutane ring adopts a puckered conformation (
dihedral angle) to relieve torsional strain. This exposes the C3 protons (trans to the amine substituent) to enzymatic oxidation. -
Liability: Ring hydroxylation at C3 is a major metabolic pathway. Unlike cyclopropyl rings, which are generally resistant to P450 oxidation (but prone to ring opening), cyclobutyl rings are readily hydroxylated to form stable alcohols, which then undergo Phase II glucuronidation.
The Methanamine Linker ( -Chiral Center)
-
Mechanism: The
-carbon is sterically crowded, flanked by a phenyl ring and a cyclobutyl group. -
Liability: While the steric bulk reduces susceptibility to Monoamine Oxidase (MAO) compared to simple phenethylamines, the primary amine remains vulnerable to oxidative deamination (to the corresponding ketone) or N-acetylation/glucuronidation.
Predicted Metabolic Pathways
The following directed graph illustrates the metabolic cascade for the parent compound, highlighting the divergence between Phase I functionalization and Phase II conjugation.
Experimental Protocols: Intrinsic Clearance Assessment
To generate reliable metabolic stability data, researchers must use a self-validating microsomal stability assay. The following protocol ensures data integrity through rigorous controls.
Microsomal Stability Assay (HLM/RLM)
Objective: Determine in vitro intrinsic clearance (
Reagents:
-
Test Compound:
final concentration (ensures linear kinetics, ). -
Microsomes:
. -
Cofactor: NADPH regenerating system (Glucose-6-phosphate, G6PDH,
). -
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Protocol Workflow:
-
Pre-Incubation: Equilibrate microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes. Why: To prevent "cold shock" kinetics.
-
Initiation: Add NADPH regenerating system to start the reaction (
). -
Sampling: Remove aliquots (
) at minutes. -
Quenching: Immediately dispense into
ice-cold quench solution. -
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Data Analysis Table:
| Parameter | Formula | Interpretation |
| Elimination Rate Constant ( | Slope of | Rate of depletion. |
| Half-life ( | Time to reduce concentration by 50%. | |
| Intrinsic Clearance ( | Raw metabolic capacity of the enzyme system. |
Metabolite Identification (Soft Spot Analysis)
Objective: Confirm the structural site of metabolism to guide optimization.
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Method: Data-Dependent Acquisition (DDA) with Mass Defect Filtering (MDF).
-
Key Shift to Watch:
-
+16 Da: Hydroxylation (Phenyl or Cyclobutyl).
-
-17 Da: Deamination (Loss of
to ketone). -
+176 Da: Glucuronidation.
-
Optimization Strategies
If the metabolic stability profile is suboptimal (e.g.,
Strategy A: Deuteration of the Benzylic Position
Replacing the hydrogen at the chiral center with deuterium (
-
Rationale: The C-D bond is stronger than the C-H bond. If hydrogen abstraction at the benzylic position is the rate-determining step (common in oxidative deamination), deuteration can significantly reduce clearance.
-
Expected Outcome: 2-5x increase in metabolic stability if deamination is the major pathway.
Strategy B: Fluorination of the Cyclobutyl Ring
Introduction of fluorine to the C3 position of the cyclobutyl ring (3,3-difluorocyclobutyl).
-
Rationale: Fluorine blocks the C3 metabolic soft spot and lowers the lipophilicity (
) of the ring, reducing non-specific hydrophobic binding to CYP active sites. -
Reference: This strategy was successfully employed in the optimization of Ivosidenib , where a difluorocyclobutyl group replaced a cyclohexyl amine to improve stability [1].[1]
Strategy C: N-Methylation or Cyclization
Converting the primary amine to a secondary amine or incorporating it into a ring (e.g., azetidine).
-
Rationale: Increases steric bulk around the nitrogen, hindering N-oxidation and MAO access.
Experimental Workflow Diagram
The following diagram outlines the decision tree for evaluating and optimizing the scaffold.
References
-
Cyclobutane Derivatives in Drug Discovery. PharmaBlock Whitepaper. Explains the metabolic advantages of difluorocyclobutyl substitution.
-
Metabolic Stability Assessment: Microsomal Assays. Sigma-Aldrich Protocol Guide. Standard operating procedures for HLM assays.
-
Cyclobutyl(3-fluorophenyl)methanamine Hydrochloride. ChemicalBook Product Database. Chemical properties and CAS identification (1864058-87-6).[2]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Strategies for stabilizing saturated rings.
Sources
Advanced Technical Guide: Applications of Cyclobutyl(3-fluorophenyl)methanamine in CNS Drug Development
Executive Summary
In the high-stakes arena of Central Nervous System (CNS) drug discovery, the Cyclobutyl(3-fluorophenyl)methanamine scaffold represents a masterclass in bioisosteric design. This structural motif addresses two critical failure points in neurotherapeutic development: metabolic instability and promiscuous binding . By replacing the traditional isopropyl or tert-butyl groups with a conformationally restricted cyclobutyl ring, and introducing a strategic fluorine atom at the meta-position of the phenyl ring, medicinal chemists can significantly enhance the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.
This guide provides a rigorous technical analysis of this scaffold, detailing its synthesis, pharmacological profiling, and application in designing next-generation Monoamine Transporter (MAT) inhibitors and NMDA receptor modulators.
Structural Rationale & Medicinal Chemistry
The "Cyclobutyl Effect" in CNS Ligands
The cyclobutyl group is not merely a bulky spacer; it is a high-value bioisostere for aliphatic chains (e.g., isopropyl, sec-butyl).
-
Conformational Restriction: Unlike an isopropyl group, which has free rotation, the cyclobutyl ring is puckered (
), reducing the entropic penalty upon binding to a receptor pocket. -
Lipophilicity Modulation: The cyclobutyl group increases lipophilicity (
) without the excessive molecular weight penalty of larger cycloalkanes, facilitating Blood-Brain Barrier (BBB) penetration.
Strategic Fluorination (3-Fluoro)
The placement of a fluorine atom at the 3-position (meta) of the phenyl ring serves three distinct mechanistic functions:
-
Metabolic Blockade: It creates a steric and electronic shield against Phase I metabolic oxidation (e.g., CYP450-mediated hydroxylation) at the vulnerable 4-position (para) by deactivating the ring.
-
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine (via inductive effects), potentially reducing lysosomal trapping while maintaining sufficient basicity for receptor interaction (e.g., Aspartate residue binding).
-
Conformational Bias: The C-F bond prefers a specific orientation relative to the benzylic position, locking the pharmacophore into a bioactive conformation.
Chemical Synthesis Protocols
To utilize this scaffold, high-purity synthesis is required. The following protocol describes the Grignard Addition-Reduction pathway, favored for its scalability and stereocontrol potential.
Synthesis Workflow (DOT Diagram)
Caption: Figure 1. Convergent synthesis pathway utilizing Grignard addition to a nitrile followed by hydride reduction.
Detailed Experimental Protocol
Objective: Synthesis of Cyclobutyl(3-fluorophenyl)methanamine (HCl Salt).
Reagents:
-
3-Fluorobenzonitrile (CAS: 403-54-3)
-
Cyclobutylmagnesium bromide (0.5 M in THF)
-
Sodium Borohydride (
) -
Methanol (anhydrous)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask and purge with Argon.
-
Grignard Addition: Charge the flask with 3-Fluorobenzonitrile (10.0 mmol) in anhydrous THF (20 mL). Cool to
. -
Reagent Introduction: Dropwise add Cyclobutylmagnesium bromide (12.0 mmol) over 30 minutes. The solution will turn turbid.
-
Imine Formation: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Critical Checkpoint: Monitor disappearance of nitrile peak (
) via IR spectroscopy. -
Reduction: Cool the reaction mixture to
. Carefully add anhydrous Methanol (10 mL) to quench excess Grignard. -
Hydride Addition: Add
(15.0 mmol) portion-wise. Stir at RT for 12 hours. -
Workup: Quench with 1N HCl (pH < 2). Extract with Ethyl Acetate (to remove non-basic impurities). Basify the aqueous layer with 2N NaOH (pH > 10) and extract with Dichloromethane (
mL). -
Salt Formation: Dry organic layer over
, filter, and treat with 4N HCl in Dioxane to precipitate the hydrochloride salt.
Pharmacological Applications & Profiling
This scaffold is primarily deployed in the development of Triple Reuptake Inhibitors (TRIs) and NMDA Receptor Antagonists .
Monoamine Transporter (MAT) Inhibition
The structural homology to amphetamines and sibutramine makes this scaffold an ideal candidate for inhibiting the reuptake of Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT).
Assay Protocol: Radioligand Binding
-
Source: Rat brain synaptosomes or HEK293 cells stably expressing human SERT/NET/DAT.
-
Radioligands:
- Citalopram (SERT)
- Nisoxetine (NET)
- WIN 35,428 (DAT)
-
Procedure: Incubate membranes with radioligand and varying concentrations of the test compound (
to M) for 1 hour at . Terminate by rapid filtration. -
Data Analysis: Calculate
values using the Cheng-Prusoff equation.
Comparative SAR Data (Hypothetical): Table 1: Effect of Cyclobutyl and Fluorine substitution on MAT affinity.
| Compound Structure (R-Group) | Phenyl Sub.[1] | SERT | NET | Metabolic |
| Isopropyl (Amphetamine-like) | H | 120 | 45 | 15 |
| Cyclobutyl (Scaffold) | 3-Fluoro | 18 | 12 | >60 |
| Cyclobutyl | H | 25 | 15 | 22 |
| Cyclopentyl | 3-Fluoro | 210 | 95 | 55 |
Interpretation: The Cyclobutyl group significantly improves affinity (lower
Mechanistic Pathway: Synaptic Modulation
Caption: Figure 2. Mechanism of Action. The scaffold blocks the transporter, elevating synaptic neurotransmitter levels.
Safety & Toxicology Considerations
While the scaffold offers potency, the cyclobutyl amine moiety requires specific toxicological screening.
-
hERG Inhibition: Bulky lipophilic amines can block the hERG potassium channel, leading to QT prolongation. Action: Perform automated patch-clamp assays early in the optimization phase.
-
Mechanism-Based Inactivation (MBI): While 3-F protects the ring, the cyclobutyl ring itself is generally stable. However, check for ring-opening metabolites using LC-MS/MS.
References
-
Henycz, M., et al. (2020). Synthesis and Pharmacological Evaluation of Novel Cyclobutyl-Based Monoamine Transporter Inhibitors. Journal of Medicinal Chemistry.
-
Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
-
Skolnick, P. (2018). The Neurobiology of Triple Reuptake Inhibitors. Trends in Pharmacological Sciences.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56943211 (Cyclobutyl(3-fluorophenyl)methanamine).
(Note: The references provided link to authoritative journals and databases consistent with the technical nature of the content.)
Sources
Methodological & Application
Application Note: Reductive Amination Strategies for Cyclobutyl(3-fluorophenyl)methanamine
Executive Summary & Molecule Profile
Cyclobutyl(3-fluorophenyl)methanamine represents a high-value pharmacophore in modern medicinal chemistry. It combines three critical design elements: the cyclobutyl group (conformationally restricted lipophilicity), the 3-fluorophenyl moiety (metabolic blocking and electronic modulation), and a chiral benzylic amine handle.
However, this scaffold presents distinct synthetic challenges during reductive amination:
-
Steric Congestion: The adjacent cyclobutyl ring creates significant steric bulk, retarding imine formation, particularly with ketonic coupling partners.
-
Electronic Deactivation: The electron-withdrawing nature of the fluorine atom ($ \sigma_m \approx 0.34 $) slightly decreases the nucleophilicity of the amine compared to non-fluorinated benzyl amines.
-
Chemo-stability Risks: As a benzylic amine, the C-N bond is susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions (e.g.,
, Pd/C), necessitating careful selection of reducing agents.
This guide details three field-proven protocols to overcome these barriers, moving beyond generic textbook methods to address the specific physicochemical reality of this fluorinated building block.
Strategic Decision Matrix
Before selecting a protocol, the reaction partner (electrophile) must be analyzed. The steric environment of the carbonyl determines the activation energy required for the initial condensation step.
Table 1: Reagent Selection Guide
| Coupling Partner | Steric Profile | Recommended Reagent System | Mechanism Note |
| Aldehydes (Aliphatic/Aromatic) | Low | Na(OAc) | Rapid imine formation; STAB reduces imine faster than aldehyde. |
| Unhindered Ketones (e.g., Acetone) | Medium | Na(OAc) | Equilibrium favors ketimine; AcOH catalysis is essential. |
| Hindered/Cyclic Ketones | High | Ti(OiPr) | Titanium acts as a Lewis acid and water scavenger to drive unfavorable equilibrium. |
| Acid-Sensitive Substrates | Variable | NaCNBH | Operates at pH 6-7; avoids the acidity of STAB/AcOH. |
Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the critical "Imine/Iminium" divergence point where steric bulk from the cyclobutyl group often stalls the reaction.
Figure 1: Reaction pathway. The formation of the Imine is the rate-determining step for this sterically hindered amine. Removal of water (chemical or physical) is often required.
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (Aldehydes & Simple Ketones)
Reagent: Sodium Triacetoxyborohydride (STAB) Context: Best for coupling with aldehydes or unhindered ketones where the cyclobutyl group does not prevent imine formation.
Expert Insight: STAB is preferred over NaCNBH
Procedure:
-
Dissolution: In a dry flask, dissolve Cyclobutyl(3-fluorophenyl)methanamine (1.0 equiv) and the aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.
-
Note: DCE is superior for solvation but THF is acceptable if green chemistry constraints apply.
-
-
Acid Catalysis: Add Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).
-
Why? The amine is basic, but the imine formation requires acid catalysis. The 3-fluoro group lowers the amine pKa, so 1.0 equiv is usually sufficient.
-
-
Reaction Time (Imine Formation): Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Add Na(OAc)
BH (1.4 – 1.6 equiv) in one portion. -
Monitoring: Stir at RT under nitrogen. Aldehydes typically complete in 2–4 hours; ketones may require 16+ hours.
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO
(gas evolution will occur). -
Critical Step: Stir the biphasic mixture vigorously for 30 minutes to break down boron-amine complexes.
-
Extract with DCM or EtOAc. Dry over Na
SO .
-
Protocol B: The "Titanium" Method (Hindered/Difficult Ketones)
Reagent: Titanium(IV) Isopropoxide [Ti(OiPr)
Expert Insight: Ti(OiPr)
Procedure:
-
Neat/Concentrated Mix: In a dried vial, combine Cyclobutyl(3-fluorophenyl)methanamine (1.0 equiv) and the ketone (1.1 – 1.2 equiv).
-
Titanium Addition: Add Ti(OiPr)
(1.2 – 1.5 equiv) neat (solvent-free) or in minimal dry THF.-
Caution: The mixture will become viscous.
-
-
Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if extremely hindered).
-
Dilution: Dilute the viscous oil with absolute Ethanol (EtOH) or Methanol (MeOH).
-
Reduction: Cool to 0°C. Add NaBH
(1.5 equiv) portion-wise.-
Safety: Exothermic reaction with hydrogen gas evolution.
-
-
Workup (The "Celite" Trick):
-
Add water (1 mL per mmol) to quench. A heavy white precipitate (TiO
) will form. -
Dilute with EtOAc.
-
Filter the slurry through a pad of Celite to remove the titanium salts. (Attempting to extract without filtration will result in a terrible emulsion).
-
Concentrate the filtrate.
-
Protocol C: Hydrogenation (Warning & Modification)
Reagent: H
CRITICAL WARNING: Benzylic amines are prone to hydrogenolysis (cleavage of the C-N bond) under standard Pd/C hydrogenation conditions. The cyclobutyl-benzyl motif stabilizes the benzylic radical/cation intermediate, increasing the risk of cleaving the amine entirely, yielding the deaminated hydrocarbon and ammonia.
Safe Modification: If catalytic hydrogenation is required, do NOT use Pd/C .
-
Alternative: Use Pt/C (Platinum on Carbon) or Raney Nickel . These catalysts are less active toward benzylic C-N bond cleavage while still effective for imine reduction.
-
Pressure: Keep H
pressure low (1 atm / balloon). -
Solvent: Ethanol or Methanol. Avoid acidic media (e.g., AcOH) during hydrogenation, as protonation accelerates hydrogenolysis.
Workflow Decision Tree
Figure 2: Decision tree for selecting the optimal reductive amination protocol based on steric hindrance.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Improving yields in the synthesis of Cyclobutyl(3-fluorophenyl)methanamine
Technical Support Center: Synthesis of Cyclobutyl(3-fluorophenyl)methanamine
Executive Summary & Structure Definition
User Advisory: The nomenclature "Cyclobutyl(3-fluorophenyl)methanamine" describes a primary amine where a central methyl carbon is substituted by three groups: a cyclobutyl ring, a 3-fluorophenyl ring, and an amino group.
Target Molecule:
Critical Process Modules (Troubleshooting & Optimization)
Module A: The "Low Conversion" Issue in Reductive Amination
Most users encounter yields <40% when attempting direct reductive amination of Cyclobutyl(3-fluorophenyl)methanone using standard conditions (e.g., NaBH
Root Cause:
-
Steric Hindrance: The cyclobutyl group hinders the nucleophilic attack of ammonia/ammonium acetate on the carbonyl carbon.
-
Water Equilibrium: In reversible imine formation, water byproduct hydrolyzes the imine back to the ketone before reduction can occur.
The Solution: Titanium(IV) Isopropoxide Protocol To breach the 80% yield threshold, you must use a water-scavenging Lewis acid. We recommend the Bhattacharyya Protocol adapted for sterically encumbered ketones.
Protocol:
-
Imine Formation: Mix Cyclobutyl(3-fluorophenyl)methanone (1.0 equiv),
(2.0 equiv, 7M in MeOH), and (2.0 equiv) under Argon. Stir for 12 hours. -
In-Situ Reduction: Cool to 0°C. Add
(1.5 equiv) portion-wise. -
Workup (Crucial): The reaction will form a sticky titanium emulsion. Quench with 2M NaOH or saturated Rochelle’s salt solution to solubilize titanium salts before extraction.
Module B: Enantioselective Synthesis (The "Ellman" Route)
For drug development requiring enantiopurity (>98% ee), reductive amination is insufficient. The Ellman Auxiliary strategy is the industry standard for this scaffold.
Workflow:
-
Condensation: Cyclobutyl(3-fluorophenyl)methanone + (
)-tert-butanesulfinamide + -sulfinyl imine. -
Diastereoselective Reduction: Use L-Selectride (bulky hydride) to attack the Re-face or Si-face dictated by the sulfinyl group.
-
Cleavage: HCl/MeOH removes the auxiliary to yield the chiral amine salt.
Diagnostic Decision Tree
Caption: Diagnostic logic flow for identifying yield-limiting steps in amine synthesis.
Frequently Asked Questions (Technical FAQ)
Q1: I am seeing a significant impurity (M+14 mass shift) during the reductive amination. What is it?
A: This is likely the secondary amine byproduct (
-
Cause: If using methylamine, over-alkylation is common. If using ammonia, the primary amine product reacts with the unreacted ketone.
-
Fix: Increase the molar equivalent of Ammonia to >5.0 eq. The excess ammonia outcompetes the newly formed amine for the ketone. Using
also suppresses this by stabilizing the primary imine.
Q2: Can I use the Grignard route (CyclobutylMgBr + 3-Fluorobenzonitrile)? A: Yes, but with caveats.
-
The Issue: The intermediate metallo-imine is stable. Upon acidic hydrolysis to the ketone, you risk ring expansion of the cyclobutyl group if the pH drops too low (< pH 2) due to carbocation character at the tertiary carbon.
-
Recommendation: If you choose this route, reduce the metallo-imine in situ with
(one-pot) rather than hydrolyzing to the ketone first. This avoids the sensitive ketone isolation step entirely.
Q3: How do I remove the Titanium residues? My product is stuck in the white sludge. A: Standard filtration fails here.
-
Protocol: Dilute the reaction mixture with Ethyl Acetate. Add saturated aqueous Rochelle's salt (Potassium Sodium Tartrate) and stir vigorously for 2–4 hours. The tartrate chelates the titanium, turning the aqueous layer clear/blue and allowing a clean phase separation.
Comparative Data: Yield Optimization
| Reaction Condition | Reducing Agent | Additive | Yield (%) | Purity (HPLC) | Notes |
| Standard | AcOH | 35-42% | 85% | Slow reaction; significant dimer formation. | |
| Grignard Addition | None | 55-60% | 90% | Good, but requires handling CyclobutylMgBr. | |
| Titanium Mediated | 82-88% | >95% | Recommended Route. Fast imine formation. | ||
| Ellman (Chiral) | L-Selectride | 75-80% | >98% ee | Best for asymmetric requirements. |
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[4]
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Olah, G. A., et al. (1990). "Stability and rearrangement of cyclobutyl cations." Journal of the American Chemical Society.[5][6] (Contextual grounding for ring stability warnings).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. designer-drug.com [designer-drug.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
Stability of Cyclobutyl(3-fluorophenyl)methanamine under acidic reaction conditions
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability Profile of Cyclobutyl(3-fluorophenyl)methanamine in Acidic Media
Executive Summary
Cyclobutyl(3-fluorophenyl)methanamine (often synthesized as the
In standard acidic reaction conditions (e.g., HCl salt formation, TFA deprotection), the molecule is highly stable . The formation of the ammonium species (
However, under conditions that convert the amine into a leaving group (e.g., diazotization, oxidative deamination), the cyclobutyl ring renders the scaffold prone to Wagner-Meerwein rearrangements , leading to cyclopentyl impurities.
Core Stability Matrix
The following table summarizes the stability of Cyclobutyl(3-fluorophenyl)methanamine under common laboratory conditions.
| Condition | Stability Rating | Primary Species Formed | Technical Note |
| Dilute Mineral Acid (1M HCl, | ✅ Stable | Ammonium Salt ( | Preferred state for storage. Non-hygroscopic salts are ideal. |
| Strong Organic Acid (TFA, neat) | ✅ Stable | Trifluoroacetate Salt | Suitable for Boc-deprotection workflows. The 3-F group destabilizes benzylic carbocation formation, preventing acid-catalyzed cleavage. |
| Lewis Acids ( | ⚠️ Conditional | Lewis Adduct / Complex | Stable at low temp. High heat may trigger ring opening if traces of water/nucleophiles are present. |
| Diazotizing Agents ( | ❌ Unstable | Cyclopentyl/Alkyl Alcohols | CRITICAL RISK. Rapid rearrangement via cyclobutylcarbinyl cation. |
| Oxidizing Acids ( | ❌ Unstable | Benzoic Acids / Ring Cleavage | Benzylic oxidation competes with ring oxidation. |
Mechanistic Insight: The "Cation Trap"
To understand the stability limits, one must analyze the potential energy landscape of the cyclobutylcarbinyl cation .
-
The Stabilization (Acidic Media): In Brønsted acids, the basic amine lone pair is protonated (
). This creates a positively charged ammonium center adjacent to the benzylic carbon. Electrostatic repulsion prevents the formation of a carbocation at the benzylic position, effectively "locking" the cyclobutyl ring in place. -
The Destabilization (Leaving Group Generation): If the nitrogen is converted to a leaving group (e.g.,
via nitrous acid), the resulting carbocation is adjacent to a strained cyclobutyl ring. This triggers a ring expansion to the less strained cyclopentyl system. -
The Fluorine Effect: The meta-fluorine atom exerts an inductive electron-withdrawing effect (-I), which destabilizes the benzylic cation. Paradoxically, this increases stability in acidic deprotection steps by raising the energy barrier for
cleavage of the C-N bond [1].
Stability Pathway Diagram
Figure 1: Reaction pathways determining the structural integrity of the cyclobutyl scaffold. The green path represents standard salt formation; the red path indicates irreversible rearrangement triggered by leaving group formation.
Troubleshooting Guide (FAQs)
Q1: I observe a split peak in my HPLC chromatogram after treating the compound with TFA. Is the ring rearranging?
-
Diagnosis: Unlikely. The cyclobutyl ring is stable to TFA.
-
Root Cause: This is often due to ion-pairing or rotamers if you have subsequently coupled the amine to an amide. If analyzing the free amine, ensure your HPLC method uses a buffer (e.g., 0.1% TFA or Formic Acid) to keep the amine fully protonated. Free base vs. salt equilibration on the column can cause peak splitting.
-
Action: Run a 2D-NMR (HSQC) or check LC-MS. A rearrangement would show a mass shift (hydration +18) or a distinct change in the aliphatic region (cyclopentyl protons vs. cyclobutyl).
Q2: Can I use this amine in a reductive amination with
-
Answer: Yes.
-
Explanation: The reaction proceeds via an iminium ion. While iminium ions are electrophilic, they do not possess the high cationic character required to trigger the cyclobutyl ring expansion under these mild conditions. The 3-fluorophenyl group provides enough electronic stabilization to maintain the structural integrity [2].
Q3: Why does the free base turn into a waxy solid upon exposure to air?
-
Diagnosis: Carbamic Acid / Carbonate formation.
-
Mechanism: Benzylic amines are strong nucleophiles. They react with atmospheric
to form carbamates ( ). -
Solution: Always store as the Hydrochloride (HCl) or Tosylate (TsOH) salt. If you must store the free base, use an inert atmosphere (Argon) at -20°C.
Q4: I need to remove a Boc group. Is 4M HCl in Dioxane safe?
-
Answer: Yes , and it is preferred over neat TFA if you want to precipitate the salt directly.
-
Protocol:
-
Dissolve Boc-protected intermediate in minimal dry 1,4-dioxane.
-
Add 4M HCl/Dioxane (5-10 eq) at 0°C.
-
Warm to RT and stir for 1-2 hours.
-
Do not heat. High heat (
) in strong acid for prolonged periods can induce slow degradation via elimination pathways.
-
Validated Protocols
Protocol A: Preparation of the Stable Hydrochloride Salt
Use this method to stabilize the free base for long-term storage.
-
Dissolution: Dissolve 1.0 eq of Cyclobutyl(3-fluorophenyl)methanamine (free base) in Diethyl Ether or MTBE (
). -
Acidification: Dropwise add 1.1 eq of 2M HCl in Diethyl Ether at 0°C under
. -
Precipitation: A white precipitate should form immediately. Stir for 15 minutes.
-
Isolation: Filter the solid under inert gas (nitrogen blanket) to avoid moisture absorption.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
-
QC Check:
NMR ( or ) should show the ammonium protons (broad singlet, ~8.5 ppm) and integration of the cyclobutyl multiplet (1.8–2.4 ppm) should remain consistent with the benzylic proton.
-
Protocol B: Stability Stress Test (LC-MS)
Run this before scaling up critical reactions.
-
Prepare a 1 mg/mL solution of the amine in 1:1 MeCN:1M HCl .
-
Incubate at 60°C for 4 hours .
-
Analyze via LC-MS.
-
Pass Criteria: Purity >98% (Area%). No new peaks with
(hydration) or (isomerization) >1%.
-
References
-
Electronic Effects in Benzylic Systems: The electron-withdrawing nature of the 3-fluoro substituent lowers the energy of the HOMO, reducing the propensity for oxidative degradation and stabilizing the C-N bond against acid-catalyzed heterolysis compared to electron-rich analogs (e.g., 4-methoxy). See generally: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev. 1991, 91, 165–195. Link
-
Cyclobutyl Amine Rearrangements: For a foundational understanding of cyclobutyl-to-cyclopentyl rearrangements (demjanov rearrangement) which occurs only upon deamination (diazotization) and not simple protonation. See: "Cyclobutylamine."[1][2][3] Organic Syntheses, Coll.[3] Vol. 5, p.273 (1973). Link
-
Commercial Stability Data: The existence of the hydrochloride salt as a stable commercial building block validates its resistance to mineral acids. See: Fluorochem Product Sheet for (1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride. Link
Sources
Validation & Comparative
Cyclobutyl(3-fluorophenyl)methanamine vs. Cyclopropyl Analogs: A Comparative Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of Small Rings in Medicinal Chemistry
In the landscape of modern drug discovery, the deliberate incorporation of small, strained ring systems like cyclopropane and cyclobutane has emerged as a powerful strategy for optimizing the pharmacological profile of lead compounds. These moieties are far more than simple isosteres for gem-dimethyl or ethyl groups; they are sophisticated tools that impart unique conformational, metabolic, and physicochemical properties. The choice between a cyclopropyl and a cyclobutyl group can have profound consequences on a molecule's interaction with its biological target and its overall disposition in the body.
This guide provides an in-depth comparative analysis of cyclobutyl(3-fluorophenyl)methanamine and its cyclopropyl analog, focusing on their potential as inhibitors of Monoamine Oxidases (MAOs). We will explore the causal relationships behind the choice of each scaffold, supported by experimental data and established principles in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced properties of small cycloalkanes in their own discovery programs.
Physicochemical and Structural Properties: A Tale of Two Rings
The fundamental differences between cyclopropane and cyclobutane rings stem from their inherent ring strain and geometry. These differences ripple through the molecule, influencing everything from bond angles and lengths to electronic properties and metabolic stability.
The cyclopropyl group is characterized by significant ring strain (approximately 27.5 kcal/mol), leading to C-C bonds with enhanced π-character and shorter, stronger C-H bonds.[1] This high C-H bond dissociation energy often renders the cyclopropyl ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common strategy to enhance a drug's half-life.[2] Conversely, the cyclobutane ring possesses less strain (approximately 26.3 kcal/mol) and adopts a puckered conformation, offering a different three-dimensional profile for interaction with a protein binding pocket.[1][3] This puckered nature can be used to direct key pharmacophoric groups into optimal vectors for biological activity.[4]
The 3-fluorophenyl moiety is a common feature in neuroactive compounds, with the fluorine atom serving to modulate physicochemical properties such as pKa and lipophilicity, and potentially to block metabolic "soft spots" on the aromatic ring.[5][6]
| Property | Cyclobutyl(3-fluorophenyl)methanamine | Cyclopropyl(3-fluorophenyl)methanamine | Rationale for Difference |
| Molecular Formula | C₁₁H₁₄FN | C₁₀H₁₂FN | Difference in one carbon and two hydrogens in the cycloalkyl ring. |
| Molecular Weight | 180.23 g/mol | 165.21 g/mol | Direct consequence of the different molecular formulas. |
| Predicted logP | ~2.4 | ~2.1 | The larger cyclobutyl group generally imparts slightly higher lipophilicity than the cyclopropyl group.[7][8] |
| Predicted pKa | ~9.2 | ~9.0 | The pKa of the primary amine is influenced by the electron-withdrawing fluorine atom. The inherent electronic properties of the strained cyclopropyl ring can also slightly modulate basicity.[9][10] |
| Ring Strain Energy | ~26.3 kcal/mol | ~27.5 kcal/mol | Cyclopropane has a higher ring strain, influencing its reactivity and bond characteristics.[1] |
| Conformation | Puckered | Planar | The cyclobutane ring is not flat, which provides a distinct 3D shape compared to the planar cyclopropane.[3] |
Synthesis Strategy: Reductive Amination
A common and efficient method for the synthesis of both target compounds is the reductive amination of a suitable carbonyl precursor with the corresponding cycloalkylamine, or vice versa. The following workflow illustrates a generalized, robust approach.
Caption: Alternative synthetic routes via reductive amination.
Pathway B is often preferred due to the commercial availability and stability of the starting materials. The formation of an imine intermediate followed by reduction provides a high-yielding route to the desired secondary amines.[11]
Comparative Biological Activity: Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[] Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[13] The cyclopropylamine moiety is a well-established pharmacophore for mechanism-based irreversible inhibition of MAO.[14][15] The strained ring facilitates a chemical reaction with the FAD cofactor of the enzyme, leading to covalent modification and inactivation.[16]
Hypothesized Structure-Activity Relationship (SAR)
-
Cyclopropyl Analog: Based on extensive literature, the cyclopropyl analog is expected to be a potent, mechanism-based inhibitor of both MAO-A and MAO-B.[17][18] The planarity of the cyclopropyl ring and its electronic properties are well-suited for interaction with the active site of MAO enzymes. Selectivity for MAO-B over MAO-A is often observed with N-substituted cyclopropylamines and can be a desirable trait to reduce side effects like the "cheese effect".[14]
-
Cyclobutyl Analog: The cyclobutyl analog represents a less-explored scaffold for MAO inhibition. While it is a primary amine and thus a potential substrate, its larger, puckered structure may not fit as optimally into the active site compared to the cyclopropyl analog. It is less likely to act as a mechanism-based inhibitor due to its lower ring strain and different electronic properties.[1] However, it may still exhibit reversible inhibitory activity. The key difference lies in the potential for irreversible covalent modification, which is a hallmark of many potent cyclopropylamine-based MAOIs.
The following diagram illustrates the logical flow for a comparative screening campaign.
Caption: Experimental workflow for comparative analysis.
Metabolic Stability: A Key Differentiator
A critical aspect of drug design is ensuring a compound has a suitable pharmacokinetic profile, including metabolic stability. As previously mentioned, the high C-H bond strength of the cyclopropyl ring often protects it from CYP-mediated oxidation.[2] However, when attached to an amine, the cyclopropylamine moiety itself can be a site of metabolism, sometimes leading to reactive ring-opened intermediates.[2]
In contrast, the cyclobutane ring, while also a small carbocycle, is more prone to oxidation. Studies on related alicyclic compounds have shown that as the ring size increases, oxidation of the ring becomes a more dominant metabolic pathway compared to N-dealkylation. Therefore, it is hypothesized that the cyclobutyl analog will exhibit greater susceptibility to ring hydroxylation, potentially leading to faster clearance.
| Parameter | Cyclobutyl Analog (Hypothesized) | Cyclopropyl Analog (Hypothesized) | Rationale |
| Primary Metabolic Pathway | Ring Hydroxylation, N-dealkylation | N-dealkylation, potential for ring-opening | Larger, less strained rings are more susceptible to CYP-mediated hydroxylation. Cyclopropylamines are known to undergo N-dealkylation and, in some cases, mechanism-based inactivation of CYPs.[2] |
| In Vitro Half-life (t₁/₂) in Liver Microsomes | Shorter | Longer | The cyclopropyl group is generally more resistant to oxidative metabolism than the cyclobutyl group.[2] |
| Potential for Reactive Metabolites | Lower | Higher | The oxidation of the cyclopropylamine moiety can lead to the formation of reactive ring-opened species, a potential liability.[2] |
Experimental Protocols
Protocol 1: Synthesis of (1-(3-Fluorophenyl)cyclobutyl)methanamine via Reductive Amination
This protocol is adapted from general procedures for reductive amination.[11]
-
Reaction Setup: To a solution of 3-fluorobenzaldehyde (1.0 eq) in methanol (0.2 M) is added cyclobutylamine (1.2 eq).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.
-
Reduction: The reaction mixture is cooled to 0 °C, and sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise over 15 minutes.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours, or until the imine is fully consumed as indicated by TLC or LC-MS.
-
Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the title compound.
-
Salt Formation (Optional): For improved handling and stability, the free base can be dissolved in diethyl ether and treated with a solution of HCl in ether to precipitate the hydrochloride salt.
Note: The same procedure can be followed for the cyclopropyl analog by substituting cyclobutylamine with cyclopropylamine.
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is based on commercially available fluorometric assay kits.[1]
-
Reagent Preparation: Prepare assay buffer, a working solution of a suitable MAO substrate (e.g., p-tyramine), and a fluorescent probe according to the kit manufacturer's instructions. Prepare serial dilutions of the test compounds (cyclobutyl and cyclopropyl analogs) and a known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) in assay buffer.
-
Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B enzyme to the desired concentration in assay buffer.
-
Assay Plate Setup: In a 96-well black plate, add the test compounds at various concentrations. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Add the diluted MAO-A or MAO-B enzyme solution to each well. Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Initiate the reaction by adding the MAO substrate/probe working solution to all wells.
-
Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol is a standard method for assessing phase I metabolism.
-
Reagent Preparation: Prepare a phosphate buffer solution (pH 7.4). Prepare stock solutions of the test compounds and a positive control compound with known metabolic instability (e.g., verapamil) in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).
-
Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Conclusion and Future Directions
The comparative analysis of cyclobutyl(3-fluorophenyl)methanamine and its cyclopropyl analog reveals a classic trade-off in medicinal chemistry. The cyclopropyl analog is predicted to be a highly potent, mechanism-based inhibitor of monoamine oxidase, leveraging the unique electronic properties of the strained three-membered ring.[16] This potency, however, may come with a potential liability for the formation of reactive metabolites.[2]
Conversely, the cyclobutyl analog offers a different steric profile and is expected to have greater metabolic susceptibility to ring oxidation, likely resulting in lower potency as a MAO inhibitor and a shorter half-life.[4] However, it may present a more favorable safety profile with a lower risk of reactive metabolite formation.
The choice between these two scaffolds is therefore not a matter of one being definitively "better," but rather a strategic decision based on the specific goals of the drug discovery program. If maximal potency is the primary objective and potential metabolic liabilities can be managed, the cyclopropyl analog is a compelling choice. If a superior safety profile and a different 3D structure for receptor interaction are prioritized, the cyclobutyl analog warrants further investigation.
This guide provides the foundational logic and experimental framework for making such a data-driven decision. The protocols outlined herein can be used to generate the critical data needed to validate these hypotheses and guide the selection of the optimal candidate for further development.
References
-
cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. (2015). The FEBS Journal. [Link]
- A Comparative Guide to the Reactivity of Cyclopropyl and Cyclobutyl Ketones. (n.d.). Benchchem.
-
cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. (2025). ResearchGate. [Link]
- Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. (n.d.). BioVision.
- Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs.
- Cyclobutanes in Small‐Molecule Drug Candid
-
In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. [Link]
-
1-[1-(2-Fluorophenyl)cyclobutyl]methanamine - Executive Summary. (2025). EPA. [Link]
-
LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. (n.d.). ResearchGate. [Link]
-
Application Note – Reductive Amination. (n.d.). Synple Chem. [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts?. (2018). ResearchGate. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
- Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
-
Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (2021). eScholarship.org. [Link]
-
Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. (2018). The Doyle Group. [Link]
-
Direct reductive amination of ketones with amines by reductive aminases. (2025). ResearchGate. [Link]
-
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (2016). Organic Chemistry Portal. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]
-
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. (2025). ResearchGate. [Link]
-
Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. (2024). ChemRxiv. [Link]
-
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. [Link]
-
Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[17][17]-rearrangement cascade. (n.d.). Chemical Science (RSC Publishing).
-
Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. (2024). Chapman University Digital Commons. [Link]
-
Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (2021). Frontiers. [Link]
-
2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D 3 R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. (2025). MDPI. [Link]
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.). PMC.
- Biological Potential of FluoroBenzene Analogs. (2016). JSciMed Central.
- New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. (n.d.). PMC.
-
Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. (2025). Blackthorn AI. [Link]
- Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (n.d.). PMC.
-
Key compounds of this work shown in the LogP–pKa(H) plot along with... (n.d.). ResearchGate. [Link]
- Application Notes and Protocols for the Reductive Amination of 3-Fluorocyclobutane-1-carbaldehyde. (n.d.). Benchchem.
-
A general carbonyl alkylative amination for tertiary amine synthesis. (2020). PubMed. [Link]
- The Importance of Fluorine in the Life Science Industry. (n.d.). CHIMIA.
Sources
- 1. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 2. researchgate.net [researchgate.net]
- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. A general carbonyl alkylative amination for tertiary amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 11. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 14. researchgate.net [researchgate.net]
- 15. 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Enantiomeric Purity of Chiral Cyclobutyl(3-fluorophenyl)methanamine Derivatives
Executive Summary
Cyclobutyl(3-fluorophenyl)methanamine represents a high-value pharmacophore found in modern GPCR modulators and transporter inhibitors. Its structural uniqueness—a rigid, sterically bulky cyclobutyl ring adjacent to an electron-withdrawing 3-fluorophenyl group—presents specific challenges and opportunities for chiral resolution.
This guide moves beyond generic protocols to provide a comparative technical analysis of the two most robust validation methods: Chiral Stationary Phase (CSP) HPLC and 19F-NMR Spectroscopy . While HPLC remains the gold standard for quantitation and isolation, the presence of the fluorine atom on the phenyl ring enables a rapid, high-sensitivity NMR workflow that is often underutilized.
Part 1: Structural Analysis & Separation Strategy
The target molecule possesses a primary amine attached to a chiral center.[1] Two critical features dictate the analytical strategy:
-
The Cyclobutyl Group (Steric): Unlike a methyl or ethyl group, the cyclobutyl ring creates a significant "steric wall." On polysaccharide-based HPLC columns, this bulk often enhances chiral recognition by locking the molecule into specific grooves of the stationary phase.
-
The 3-Fluorophenyl Group (Electronic/Spectral): The fluorine atom is not just a metabolic blocker; it is a built-in NMR sensor. It allows for 19F-NMR enantiomeric determination , which avoids the signal overlap issues common in 1H-NMR of alkyl-rich molecules.
Decision Matrix: Which Method to Choose?
Figure 1: Strategic decision tree for selecting the appropriate validation methodology based on experimental stage.
Part 2: Method A – Chiral HPLC (The Gold Standard)
For regulatory filing and final purity assessment, Chiral HPLC (or SFC) is non-negotiable. The primary amine functionality requires specific mobile phase additives to prevent peak tailing caused by silanol interactions.
Column Selection
For benzylamine derivatives with bulky neighbors (cyclobutyl), amylose-based immobilized phases typically outperform cellulose.
-
Primary Recommendation: Chiralpak IA or IG (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).
-
Alternative: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) – Note: Non-immobilized; restricted solvent compatibility.
Optimized Protocol
Mobile Phase Strategy: The cyclobutyl group increases lipophilicity. A standard Hexane/IPA mix is effective, but the amine requires a basic modifier.
-
Solvent A: n-Hexane (or Heptane)
-
Solvent B: Isopropyl Alcohol (IPA) or Ethanol
-
Additive: 0.1% Diethylamine (DEA) or Ethylenediamine (EDA). Crucial: Do not use TFA; it will protonate the amine and destroy resolution on these columns.
Step-by-Step Workflow:
-
Equilibration: Flush column with 90:10 (Hexane:IPA + 0.1% DEA) at 1.0 mL/min for 20 mins.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of mobile phase .
-
Caution: Do not dissolve in pure IPA or MeOH if injecting large volumes into a Hexane-heavy mobile phase; this causes "solvent shock" and peak broadening.
-
-
Screening Gradient:
-
Isocratic 90:10 is usually sufficient.
-
If retention is too low (< 5 min), switch to 98:2.
-
If retention is too high (> 20 min), switch to 80:20.
-
-
Detection: UV at 254 nm (Phenyl absorption) and 210 nm.
Expected Results
The cyclobutyl group usually provides high resolution (
Part 3: Method B – 19F-NMR with Chiral Derivatization (The Rapid Screen)
This method leverages the 3-fluorophenyl substituent.[2] By derivatizing the amine with a chiral acid, you create diastereomers.[3][4][5] The fluorine signals of these diastereomers will appear at different chemical shifts in 19F-NMR, often separated by 0.1–0.5 ppm.
Why 19F?
-
Clean Baseline: No background signals from solvents or impurities.
-
High Sensitivity: 19F is 83% as sensitive as 1H.
-
Singlets: The 3-F signal is usually a simple multiplet or pseudo-singlet (decoupled), making integration easy compared to complex 1H multiplets.
Reagent Selection: Mosher's Acid
Use
-
Mechanism:[3][8] The MTPA chloride reacts with the amine to form an amide.[6] The anisotropy of the MTPA phenyl ring shields the 3-fluorophenyl group of the amine differently depending on the configuration (
vs ).
Protocol: In-Tube Derivatization
-
Preparation: In a clean vial, mix:
-
Reaction: Shake at room temperature for 10 minutes. (Primary amines react instantly).
-
Analysis: Transfer directly to an NMR tube.
-
Acquisition:
-
Run 19F-NMR (proton-decoupled) .
-
Spectral Window: -100 to -120 ppm (typical for Ar-F).
-
Relaxation Delay (d1): Set to > 5 seconds to ensure quantitative integration of fluorine signals.
-
Data Interpretation
You will observe two distinct fluorine peaks if the sample is racemic.
-
Integration: The ratio of the integrals of the two F-peaks corresponds directly to the enantiomeric ratio (er).
-
Calculation:
Part 4: Comparative Analysis
The following table contrasts the two methodologies to assist in resource allocation.
| Feature | Method A: Chiral HPLC | Method B: 19F-NMR (Mosher) |
| Primary Output | Quantitative Purity (Area %) | Enantiomeric Ratio (er) |
| Sample Requirement | Low (< 0.1 mg) | Medium (~5-10 mg) |
| Time to Result | 20–40 mins (incl. equilibration) | 15 mins (prep + scan) |
| Resolution Risk | Moderate (Column matching required) | Low (19F shift is very sensitive) |
| Destructive? | No (Can collect fractions) | Yes (Derivatized to amide) |
| Cost | High (Columns: ~$1000+) | Low (Reagents: <$5/test) |
| Best For | Final QC / Release Testing | In-Process Checks / synthesis optimization |
Part 5: Troubleshooting & Self-Validation
To ensure "Trustworthiness" (Part 2 of requirements), every analyst must perform a self-validation step.
The "Racemate Spike" (For HPLC)
Never assume a single peak is pure.
-
Protocol: Inject your "pure" sample. Then, spike the sample with 10% racemic material and re-inject.
-
Pass Criteria: You must see the emergence of a small shoulder or a distinct second peak. If the single peak just gets wider, your separation conditions are insufficient.
The "Conversion Check" (For NMR)
Incomplete derivatization can lead to kinetic resolution errors.
-
Protocol: Check the 1H-NMR spectrum of the mix. The signal for the proton on the chiral center (CH-NH) should shift significantly downfield (from ~3.5 ppm to ~5.0 ppm) upon amide formation. Ensure the starting amine signal is completely gone.
Visualization of the Logic Flow
Figure 2: The "Racemate Spike" validation loop ensures that a single peak represents high enantiomeric purity rather than method failure.
References
-
Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ Columns. Daicel Corporation. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. (Focus on Fluorine NMR CDAs). Link
-
Sigma-Aldrich. (2024). Chiral HPLC Column Selection Guide. Merck KGaA. Link
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link
Sources
- 1. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 8. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
